molecular formula C19H15FN2O3 B2364079 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione CAS No. 895640-96-7

1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione

Cat. No.: B2364079
CAS No.: 895640-96-7
M. Wt: 338.338
InChI Key: GNZMTSGKWJQKPR-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a pyrazine-2,3-dione core

Preparation Methods

The synthesis of 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine-2,3-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazine-2,3-dione core.

    Addition of the fluorophenyl group: This can be accomplished through a Friedel-Crafts acylation reaction, where a fluorophenyl ketone is introduced to the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the benzyl or fluorophenyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione can be compared with other pyrazine derivatives, such as:

    1-Benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]pyrazine-2,3-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-Benzyl-4-[2-(4-methylphenyl)-2-oxoethyl]pyrazine-2,3-dione: Contains a methylphenyl group, affecting its reactivity and applications.

    1-Benzyl-4-[2-(4-nitrophenyl)-2-oxoethyl]pyrazine-2,3-dione: The nitrophenyl group introduces different electronic properties, influencing its chemical behavior.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

895640-96-7

Molecular Formula

C19H15FN2O3

Molecular Weight

338.338

IUPAC Name

1-benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione

InChI

InChI=1S/C19H15FN2O3/c20-16-8-6-15(7-9-16)17(23)13-22-11-10-21(18(24)19(22)25)12-14-4-2-1-3-5-14/h1-11H,12-13H2

InChI Key

GNZMTSGKWJQKPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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